3-chloro-N-[5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-N-[5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiophene core, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring
Preparation Methods
The synthesis of 3-chloro-N-[5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide involves several steps. One common synthetic route includes the following steps:
Formation of the benzothiophene core: This can be achieved through the cyclization of a suitable precursor, such as 2-bromo-1-(methylthio)benzene, under specific conditions.
Introduction of the oxadiazole ring: This step involves the reaction of the benzothiophene derivative with hydrazine hydrate and carbon disulfide to form the 1,3,4-oxadiazole ring.
Attachment of the pyridine ring: The final step involves the coupling of the oxadiazole derivative with 6-methylpyridine-2-carboxylic acid under appropriate conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
3-chloro-N-[5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-chloro-N-[5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.
Biology: This compound may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: It can be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: The compound can be used in the development of new materials, such as polymers or dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-chloro-N-[5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-chloro-N-[5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide can be compared with other similar compounds, such as:
Quinolinyl-pyrazoles: These compounds also contain heterocyclic rings and exhibit diverse biological activities.
Pyridinylimidazoles: These compounds are known for their use as kinase inhibitors and have applications in medicinal chemistry.
Indole derivatives: These compounds are widely studied for their pharmacological properties and potential therapeutic applications.
The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
3-chloro-N-[5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN4O2S/c1-9-5-4-7-11(19-9)16-21-22-17(24-16)20-15(23)14-13(18)10-6-2-3-8-12(10)25-14/h2-8H,1H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCOBKDBOGILNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NN=C(O2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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